3-Chloro-5-propan-2-yloxyaniline;hydrochloride
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Overview
Description
3-Chloro-5-propan-2-yloxyaniline;hydrochloride is a chemical compound with the molecular formula C9H12ClNO·HCl. It is also known by its IUPAC name, 3-chloro-5-isopropoxyaniline hydrochloride . This compound is typically used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-propan-2-yloxyaniline;hydrochloride generally involves the reaction of 3-chloroaniline with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-propan-2-yloxyaniline;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reducing agents can be used to reduce the compound, often resulting in the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction could produce amines .
Scientific Research Applications
3-Chloro-5-propan-2-yloxyaniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-propan-2-yloxyaniline;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chloroaniline: A related compound with similar structural features but lacking the isopropoxy group.
5-Isopropoxyaniline: Another similar compound that lacks the chlorine atom at the 3-position.
Uniqueness
3-Chloro-5-propan-2-yloxyaniline;hydrochloride is unique due to the presence of both the chlorine atom and the isopropoxy group, which confer distinct chemical and physical properties. These features make it particularly useful in specific research and industrial applications .
Properties
IUPAC Name |
3-chloro-5-propan-2-yloxyaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-6(2)12-9-4-7(10)3-8(11)5-9;/h3-6H,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPVQIFLFUQKNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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